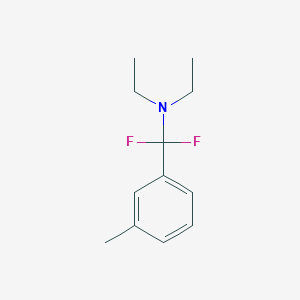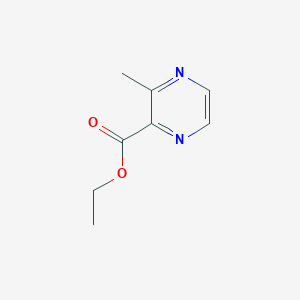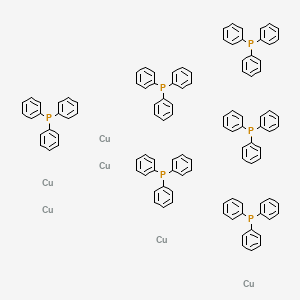
Stryker's reagent
Overview
Description
Stryker's reagent, also known as Stryker's solution, is a chemical reagent that is used in a variety of laboratory experiments. It was first developed in the early 1950s by Dr. Richard Stryker, a chemist at the University of Washington. This compound is a mixture of two components: sodium hydroxide (NaOH) and sodium hypochlorite (NaClO). Together, these two components create a highly reactive solution that can be used to carry out a variety of chemical reactions.
Scientific Research Applications
1. Chemical Synthesis Tool Stryker's reagent, identified as a significant tool in chemical synthesis, has been extensively studied for its applications in producing substances with high value for fine chemistry. Its use spans various fields, including pharmacology, catalysis, agrochemistry, materials science, and nanochemistry. This compound and its analogous polyhydrides facilitate one-pot synthesis protocols using a wide variety of chiral phosphines, contributing significantly to organic and asymmetric synthesis as well as inorganic and organometallic chemistry (Contreras, 2022).
2. Conjugate Reductions A modified version of this compound, termed "(BDP)CuH," has been developed for efficient conjugate reductions of unsaturated substrates. This economical version, utilizing a bidentate, achiral bis-phosphine, is effective even on substrates unreactive to traditional this compound. It operates with high substrate-to-ligand ratios, producing high yields of products (Baker, Boskovic, & Lipshutz, 2008).
3. Expedient Preparation Method A more efficient and convenient preparation method for this compound has been developed. This process uses silanes as the reducing agent, allowing for a significant reduction in reaction time and routinely achieving high yields. The method is also extendable for the synthesis of isotopomers of the reagent (Chiu, Li, & Fung, 2003).
4. Structural and Spectroscopic Analysis this compound has been the subject of detailed structural, spectroscopic, and computational investigations. Studies using neutron diffraction, infrared, and inelastic neutron scattering spectroscopies have provided new insights into the complex structure and behavior of the reagent, further supported by ab initio studies. This research enhances understanding of the reagent's properties and potential applications (Bennett, Murphy, Imberti, & Parker, 2014).
5. Tandem Reaction Processes this compound is instrumental in tandem conjugate reduction-aldol cyclization processes. It facilitates the efficient generation of five- and six-membered carbocycles in one pot. This reaction is generally diastereoselective and yields high-quality beta-hydroxyketones at low temperatures (Chiu, Szeto, Geng, & Cheng, 2001).
Mechanism of Action
Target of Action
Stryker’s reagent, also known as the Osborn complex, is a hexameric copper hydride ligated with triphenylphosphine . The primary targets of Stryker’s reagent are various carbonyl derivatives including unsaturated aldehydes, ketones, and esters .
Mode of Action
Stryker’s reagent interacts with its targets through a process known as conjugate reduction . This reagent is mildly hydridic, meaning it can donate hydrogen atoms to other molecules . In the presence of Stryker’s reagent, the carbonyl derivatives undergo regioselective conjugate reductions .
Biochemical Pathways
The action of Stryker’s reagent affects the biochemical pathways of carbonyl derivatives. By reducing these compounds, Stryker’s reagent alters their chemical structure and, consequently, their biochemical behavior . The downstream effects of these changes depend on the specific nature of the carbonyl derivative being reduced.
Pharmacokinetics
It’s known that stryker’s reagent is used in a catalytic amount where it is regenerated in the reaction in situ using a stoichiometric hydride source, often being molecular hydrogen or silanes .
Result of Action
The result of Stryker’s reagent’s action at the molecular level is the reduction of carbonyl derivatives into their corresponding reduced forms . At the cellular level, the effects would depend on the specific role and function of the carbonyl derivative being reduced.
Action Environment
The action, efficacy, and stability of Stryker’s reagent can be influenced by environmental factors. For instance, it is known to be air-sensitive and should be stored under an inert atmosphere (e.g., argon, nitrogen) for indefinite shelf life . Moreover, the solvents used with Stryker’s reagent should be rigorously degassed .
Biochemical Analysis
Biochemical Properties
Stryker’s reagent plays a significant role in biochemical reactions, particularly in the conjugate reduction reactions of various carbonyl derivatives including unsaturated aldehydes, ketones, and esters . The nature of these interactions is highly chemoselective , and isolated alkenes, halogens, and typical oxygenated functionalities are not affected .
Molecular Mechanism
The molecular mechanism of Stryker’s reagent involves its interaction with various carbonyl derivatives. It exerts its effects at the molecular level through binding interactions with these biomolecules, leading to their reduction
Temporal Effects in Laboratory Settings
Stryker’s reagent is known for its thermal stability . It can provide a proton source for 1,4-reduction reactions . In laboratory settings, it is used in a catalytic amount where it is regenerated in the reaction in situ using a stoichiometric hydride source, often being molecular hydrogen or silanes .
properties
IUPAC Name |
copper;triphenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6C18H15P.6Cu/c6*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;;;;/h6*1-15H;;;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBHFBAACGHMKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cu].[Cu].[Cu].[Cu].[Cu].[Cu] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C108H90Cu6P6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40475132 | |
| Record name | Stryker's reagent | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40475132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1955.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33636-93-0 | |
| Record name | Triphenylphosphine cuprous hydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033636930 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stryker's reagent | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40475132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cuprous hydride triphenylphosphine hexamer | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIPHENYLPHOSPHINE CUPROUS HYDRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8X3R32M7XU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Stryker's reagent and what is its significance in organic synthesis?
A1: this compound, formally known as hexa-μ-hydrohexakis(triphenylphosphine)hexacopper(I), is a copper(I) hydride complex widely recognized for its chemoselective reducing properties in organic synthesis. [] This reagent has proven particularly valuable for the conjugate reduction of α,β-unsaturated carbonyl compounds, a transformation fundamental to the construction of complex molecules. []
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C108H96Cu6P6, and its molecular weight is 1961.16 g/mol. []
Q3: How does the solvent affect reactions using this compound?
A3: The solvent significantly influences the reaction rate with this compound. Reactions generally proceed faster in tetrahydrofuran (THF) compared to toluene. []
Q4: Can you provide spectroscopic data that confirms the presence of hydride ligands in this compound?
A4: Yes, both infrared (IR) and inelastic neutron scattering (INS) spectroscopy provide valuable insights into the hydride ligands in this compound. [] These techniques allow for the identification and assignment of vibrational modes associated with the hydrides, offering confirmation of their presence and bonding arrangements within the complex. [] Additionally, hard X-ray spectroscopy techniques like HERFD-XANES and VtC-XES can be employed to detect and characterize hydride ligands in copper complexes, including this compound. [] While XANES provides information about the coordination geometries, VtC-XES offers a distinct signal around 8975 eV that serves as a diagnostic tool for identifying hydride ligands. []
Q5: What are the typical reaction conditions for using this compound?
A5: this compound is typically employed in anhydrous and oxygen-free conditions due to its air and moisture sensitivity. [] Reactions are often conducted at low temperatures, ranging from -78 °C to room temperature, depending on the specific transformation and desired selectivity. []
Q6: What are the common applications of this compound in organic synthesis?
A6: this compound exhibits remarkable versatility in organic synthesis, enabling a variety of transformations, including:
- Chemoselective Conjugate Reduction: It efficiently reduces α,β-unsaturated carbonyl compounds to the corresponding saturated carbonyl compounds without affecting other reducible functional groups. [, , , ]
- Tandem Conjugate Reduction-Aldol Cyclization: The copper enolates generated upon conjugate reduction can participate in intramolecular aldol reactions, allowing for the efficient construction of five- and six-membered carbocycles. []
- Reductive Henry Reactions: Conjugate reductions of nitroalkenes by this compound can be followed by intramolecular aldol reactions, resulting in the formation of β-nitroalcohols. []
- Hydrostannation of Activated Alkynes: In the presence of tributylstannane, this compound catalyzes the hydrostannation of activated alkynes with high regioselectivity, yielding α-stannated vinylstannanes. []
- Reductive Aldol Cyclizations: this compound effectively mediates the reductive aldol cyclization of alkynones and alkynoates, providing access to cyclic β-hydroxyenones. [, ]
Q7: What is the mechanism of conjugate reduction using this compound?
A7: While the exact mechanism is still debated, it is widely accepted that conjugate reduction with this compound proceeds through a sequence of steps: 1. Coordination: The electron-deficient alkene of the substrate coordinates to the copper center of the reagent. 2. Hydride Transfer: A hydride ligand from the copper cluster transfers to the β-carbon of the coordinated alkene. 3. Protonation: The resulting copper enolate intermediate is protonated by a proton source, often the solvent or an added reagent, to afford the saturated carbonyl product.
Q8: How does the structure of this compound influence its reactivity?
A8: The hexameric structure of this compound, [(Ph3P)CuH]6, plays a crucial role in its reactivity. [] The presence of multiple copper centers and hydride ligands enables cooperative effects that facilitate hydride transfer to the substrate. [] Additionally, the triphenylphosphine ligands provide steric bulk and electronic stabilization, influencing both the stability and selectivity of the reagent. [, ]
Q9: Have there been any attempts to develop alternatives to this compound?
A9: Yes, researchers have explored alternative copper hydride reagents to overcome certain limitations of this compound, such as its sensitivity to air and moisture. Some notable examples include:
- (BDP)CuH: This ligand-modified version, based on a bidentate, achiral bis-phosphine ligand, exhibits enhanced reactivity and can reduce substrates unreactive towards this compound. []
- Carbene-Copper(II) Acetate Complex: This air-stable complex has shown promise as a precatalyst for the 1,2- and 1,4-reduction of carbonyl compounds under hydrosilylation conditions. []
- 2 (Cu8-H): This stable copper hydride cluster, consolidated with hemilabile diphenylphosphino-2-pyridine (dppy) ligands, exhibits comparable activity and selectivity to Stryker’s reagent in both stoichiometric and catalytic reactions. []
Q10: Are there any computational studies that provide insights into the reactivity of this compound?
A10: Yes, computational studies employing density functional theory (DFT) calculations have been instrumental in understanding the structure, bonding, and reactivity of this compound and related copper hydride complexes. [, , ] These studies provide valuable information about reaction pathways, transition states, and the influence of ligands on reactivity, complementing experimental observations. [, , ]
Q11: What are the limitations of using this compound?
A11: Despite its wide use, this compound has some limitations:
- Air and Moisture Sensitivity: It requires handling under inert atmosphere, which can be cumbersome. []
- Limited Functional Group Tolerance: It may react with other reducible functional groups present in the substrate, limiting its chemoselectivity in certain cases. []
- Difficulty in Preparation and Storage: Its synthesis involves multiple steps and requires careful handling. []
Q12: What are the safety precautions associated with handling this compound?
A12: this compound should be handled with care as it is air and moisture sensitive. [] It is recommended to handle it under an inert atmosphere using standard Schlenk techniques. Appropriate personal protective equipment, such as gloves and eye protection, should be worn when working with this reagent.
Q13: How is the purity of this compound typically assessed?
A14: The purity of this compound can be determined through hydrogen evolution assays. [] Additionally, 1H NMR spectroscopy in deuterated benzene (C6D6) can be used to assess the presence of ligated and free triphenylphosphine (Ph3P). [] A pure sample of this compound typically exhibits characteristic 1H NMR signals corresponding to the triphenylphosphine ligands. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



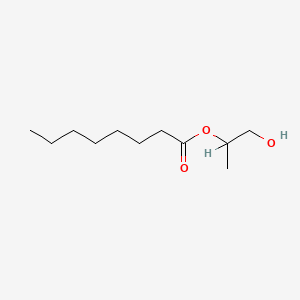



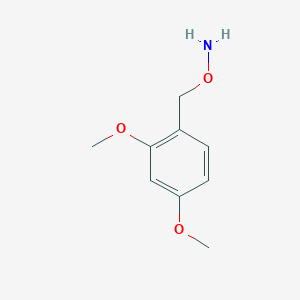
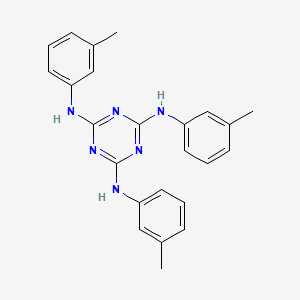
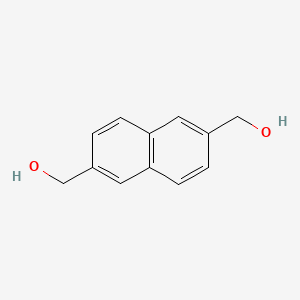
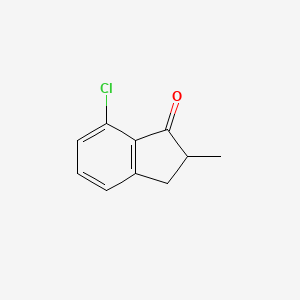


![4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one](/img/structure/B1589802.png)
